

# Compound Identification and Physicochemical Properties

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## Compound of Interest

Compound Name: *2-Chloro-1-nitro-4-(trifluoromethyl)benzene*

CAS No.: 402-11-9

Cat. No.: B1584673

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**2-Chloro-1-nitro-4-(trifluoromethyl)benzene** is a polysubstituted aromatic compound distinguished by the presence of three key functional groups: a chloro group, a nitro group, and a trifluoromethyl group. This unique combination of electron-withdrawing substituents dictates its chemical behavior and renders it a valuable intermediate for introducing fluorinated moieties into complex target molecules.

The primary and universally recognized identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 402-11-9.<sup>[1][2][3]</sup> It is crucial to use this identifier to avoid confusion with its various isomers, which possess different chemical and physical properties.

## Diagram: Core Compound Identification

Caption: Core chemical identifiers for **2-Chloro-1-nitro-4-(trifluoromethyl)benzene**.

## Physicochemical Data

The physical properties of a compound are critical for planning reactions, purification procedures, and safe handling. The table below summarizes the key physicochemical data for

**2-Chloro-1-nitro-4-(trifluoromethyl)benzene**, compiled from authoritative databases.



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## Synthesis and Manufacturing

The synthesis of **2-Chloro-1-nitro-4-(trifluoromethyl)benzene** is typically achieved via electrophilic aromatic substitution, specifically the nitration of a suitable precursor. The most logical and industrially relevant starting material is 1-chloro-4-(trifluoromethyl)benzene.

## Synthetic Rationale and Strategy

The directing effects of the substituents on the starting material are paramount. Both the chloro (-Cl) and trifluoromethyl (-CF<sub>3</sub>) groups are deactivating and ortho-, para-directing. However, the -CF<sub>3</sub> group is strongly deactivating, while the -Cl group is moderately deactivating. The nitration will preferentially occur at the positions ortho to the chloro group. Due to steric hindrance from the bulky -CF<sub>3</sub> group, substitution at the position between the two existing substituents is disfavored. Therefore, the primary product of the nitration of 1-chloro-4-(trifluoromethyl)benzene is the desired **2-chloro-1-nitro-4-(trifluoromethyl)benzene**.

## Diagram: Synthetic Workflow



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Caption: General workflow for the synthesis of the target compound.

## Detailed Experimental Protocol: Nitration

This protocol is a representative procedure for the synthesis of **2-Chloro-1-nitro-4-(trifluoromethyl)benzene**.<sup>[5][6]</sup>

- **Reactor Preparation:** To a 250 mL, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 50 mL of concentrated sulfuric acid (98%). Cool the flask in an ice-salt bath to 0 °C.
- **Nitrating Mixture Preparation:** Slowly add 12.0 mL of concentrated nitric acid (70%) to the sulfuric acid via the dropping funnel while maintaining the internal temperature below 10 °C. This exothermic step generates the critical nitronium ion (NO<sub>2</sub><sup>+</sup>) electrophile.
- **Substrate Addition:** Once the nitrating mixture is prepared and cooled, add 18.0 g (0.1 mol) of 1-chloro-4-(trifluoromethyl)benzene dropwise over 30-45 minutes. The rate of addition must be carefully controlled to keep the reaction temperature between 5-10 °C to minimize side-product formation.
- **Reaction:** After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

- **Quenching:** Once the starting material is consumed, slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a separate beaker with vigorous stirring. This step quenches the reaction and precipitates the organic product.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). The organic product is more soluble in the organic solvent.
- **Washing:** Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of 5% sodium bicarbonate solution (to neutralize residual acid), and finally 100 mL of brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the final product with high purity.

## Chemical Reactivity and Key Transformations

The reactivity of **2-Chloro-1-nitro-4-(trifluoromethyl)benzene** is dominated by the strong electron-withdrawing effects of the  $-\text{NO}_2$  and  $-\text{CF}_3$  groups. These groups activate the aromatic ring towards nucleophilic aromatic substitution ( $\text{S}_{\text{N}}\text{Ar}$ ) and make the chlorine atom a good leaving group. Furthermore, the nitro group itself is a versatile functional handle that can be readily reduced to an amine.

### Key Reaction Pathways

- **Nucleophilic Aromatic Substitution ( $\text{S}_{\text{N}}\text{Ar}$ ):** The chlorine atom can be displaced by a wide range of nucleophiles (e.g., alkoxides, amines, thiols). The reaction is facilitated by the electron-withdrawing groups which stabilize the negatively charged Meisenheimer complex intermediate.
- **Reduction of the Nitro Group:** The nitro group is easily reduced to an aniline derivative using various reducing agents like  $\text{Sn}/\text{HCl}$ ,  $\text{Fe}/\text{HCl}$ , or catalytic hydrogenation ( $\text{H}_2/\text{Pd-C}$ ). This transformation is fundamental to its use as a building block, as the resulting amine can be used in a vast array of subsequent reactions (e.g., amide bond formation, diazotization).

## Diagram: Principal Reaction Pathways



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Caption: Key transformations of **2-Chloro-1-nitro-4-(trifluoromethyl)benzene**.

## Protocol: Reduction of the Nitro Group to an Amine

This protocol describes a standard procedure for the reduction of the nitro group.

- Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a suspension of 20 g of iron powder in 100 mL of ethanol and 20 mL of water.
- Activation: Add 1 mL of concentrated hydrochloric acid to the suspension and heat the mixture to reflux for 15 minutes to activate the iron surface.
- Substrate Addition: Add a solution of 11.3 g (0.05 mol) of **2-Chloro-1-nitro-4-(trifluoromethyl)benzene** in 50 mL of ethanol to the refluxing suspension dropwise over 30 minutes.
- Reaction: Maintain the mixture at reflux for 3-4 hours. The reaction progress can be monitored by TLC until the starting material is no longer visible.
- Workup: Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

- Isolation: Combine the filtrate and washings and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-chloro-4-(trifluoromethyl)aniline, which can be further purified by crystallization or chromatography if necessary.

## Applications in Research and Drug Development

**2-Chloro-1-nitro-4-(trifluoromethyl)benzene** is not typically an end-product but rather a crucial intermediate. Its value lies in its pre-functionalized structure, which allows for the efficient construction of more complex molecules.

- Agrochemicals: It is a known intermediate in the synthesis of certain diphenyl ether herbicides.[2] The trifluoromethyl group often enhances the biological activity and stability of agrochemicals.
- Pharmaceuticals and Drug Discovery: The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry. It can improve a drug candidate's metabolic stability, membrane permeability, and binding affinity.[2] This building block provides a reliable route to introduce a -CF<sub>3</sub> group onto an aromatic ring that is further functionalized with an amine (after reduction) and a site for nucleophilic attack (the chloro position).
- Antimicrobial Agents: Derivatives of this compound have been investigated for antimicrobial activity.[2] The combination of halogen, nitro, and trifluoromethyl groups can be tuned to enhance efficacy against various pathogens.[2]
- Enzyme Inhibitors: The scaffold has been used to develop inhibitors for specific enzymes. For instance, related structures have shown potential inhibitory effects on enzymes critical for bacterial cell wall biosynthesis.[2]

## Safety, Handling, and Toxicology

As a reactive chemical intermediate, **2-Chloro-1-nitro-4-(trifluoromethyl)benzene** must be handled with appropriate care. It is classified as hazardous, and all users must be familiar with its toxicological profile before handling.

## GHS Hazard Classification

The following table summarizes the GHS hazard statements associated with this compound according to data from PubChem.[1]



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## Safe Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle this chemical in a well-ventilated fume hood to minimize inhalation exposure.[7]
- Personal Protective Equipment:
  - Eye Protection: Wear chemical safety goggles or a face shield.[7]
  - Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
  - Skin and Body Protection: Wear a lab coat. Ensure exposed skin is covered.[7]
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and reducing agents. Keep the container tightly closed.[7]
- Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Avoid generating dust.[8]

## First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
- Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

## Conclusion

**2-Chloro-1-nitro-4-(trifluoromethyl)benzene**, identified by CAS number 402-11-9, is a strategically important intermediate in organic synthesis. Its value is derived from the trifluoromethyl group, which imparts desirable properties in pharmaceutical and agrochemical applications, and the versatile reactivity endowed by the chloro and nitro substituents. A thorough understanding of its synthesis, reactivity, and safety protocols, as outlined in this guide, is essential for its effective and safe utilization in research and development.

## References

- Matrix Fine Chemicals. 2-CHLORO-4-NITRO-1-(TRIFLUOROMETHYL)BENZENE. [\[Link\]](#)
- PubChem. **2-Chloro-1-nitro-4-(trifluoromethyl)benzene**. National Center for Biotechnology Information. [\[Link\]](#)
- NIST. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST Chemistry WebBook. [\[Link\]](#)
- Pharmaffiliates. 2-Chloro-4-nitro-1-(trifluoromethyl)benzene. [\[Link\]](#)
- NIST. Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. NIST Chemistry WebBook. [\[Link\]](#)
- Crysdot LLC. **2-Chloro-1-nitro-4-(trifluoromethyl)benzene**. [\[Link\]](#)

- Cheméo. Chemical Properties of Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- (CAS 121-17-5). [\[Link\]](#)
- International Labour Organization. International Chemical Safety Cards: 2-CHLORO-1-NITROBENZENE. [\[Link\]](#)
- LookChem. Benzene, 2-chloro-1-(4-nitro-3-propoxyphenoxy)-4-(trifluoromethyl)- SDS. [\[Link\]](#)
- ChemSynthesis. 2-chloro-1-fluoro-4-nitrobenzene. [\[Link\]](#)
- Google Patents. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
- Google Patents. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.
- PubChem. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene. National Center for Biotechnology Information. [\[Link\]](#)

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## Sources

- 1. 2-Chloro-1-nitro-4-(trifluoromethyl)benzene | C7H3ClF3NO2 | CID 164594 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 2. [benchchem.com](https://benchchem.com) [\[benchchem.com\]](https://benchchem.com)
- 3. 402-11-9|2-Chloro-1-nitro-4-(trifluoromethyl)benzene|BLD Pharm [\[bldpharm.com\]](https://bldpharm.com)
- 4. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 5. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [\[patents.google.com\]](https://patents.google.com)
- 6. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [\[patents.google.com\]](https://patents.google.com)
- 7. [fishersci.com](https://fishersci.com) [\[fishersci.com\]](https://fishersci.com)

- [8. 2-CHLORO-1-NITROBENZENE \[training.itcilo.org\]](#)
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